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molecular formula C9H6OS B158884 1-Benzothiophene-5-carbaldehyde CAS No. 10133-30-9

1-Benzothiophene-5-carbaldehyde

Cat. No. B158884
M. Wt: 162.21 g/mol
InChI Key: QHHRWAPVYHRAJA-UHFFFAOYSA-N
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Patent
US04668697

Procedure details

Under N2, NBS (6 g, 0.034 mol) was added to a solution of 5-methylbenzo[b]thiophene (30.8 g, 0.21 mol), benzoylperoxide (1.6 g) in CCl4 (300 ml) and was heated at reflux. After 15 minutes, the remainder of the NBS (35 g, 0.2 mol) was added over a period of 5 minutes and heated at reflux for 1.5 hours. The reaction mixture was then cooled, filtered and the filtrate washed with H2O (2x), dried, filtered and concentrated to dryness. The residue was dissolved in CHCl3 (130 ml) and added to a solution of hexamethylenetetramine (33.6 g, 0.24 mol) in CHCl3 (60 ml). After 0.5 hour, the reaction mixture was cooled, filtered and the solid washed with hexane. After drying, the solid was dissolved in acetic acid-H2O (275 ml) and heated at reflux for 2 hours. Then concentrated HCl (55 ml) was added and the mixture refluxed an additional 5 minutes. After cooling, the solution was extracted with ether (3×), and the organic extracts were backwashed with saturated Na2CO3 (2×), dried, filtered, and concentrated to dryness to yield 16.4 g (48%) of product
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
33.6 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6](=O)N(Br)[C:3](=[O:4])[CH2:2]1.CC1C=C[C:13]2[S:14][CH:15]=[CH:16][C:12]=2[CH:11]=1.C1N2CN3CN(C2)CN1C3>C(Cl)(Cl)(Cl)Cl.C(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[CH:3]([C:2]1[CH:1]=[CH:6][C:13]2[S:14][CH:15]=[CH:16][C:12]=2[CH:11]=1)=[O:4]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
30.8 g
Type
reactant
Smiles
CC1=CC2=C(SC=C2)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
1.6 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
33.6 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate washed with H2O (2x)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3 (130 ml)
WAIT
Type
WAIT
Details
After 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with hexane
CUSTOM
Type
CUSTOM
Details
After drying
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved in acetic acid-H2O (275 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Then concentrated HCl (55 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed an additional 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether (3×)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C1=CC2=C(SC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 297.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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